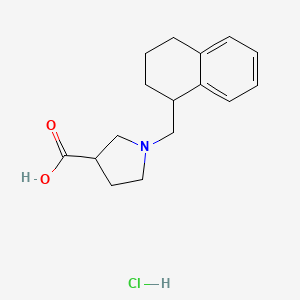
1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine-3-carboxylic acid hydrochloride
Übersicht
Beschreibung
1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C16H22ClNO2 and its molecular weight is 295.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This compound is characterized by a tetrahydronaphthalene moiety linked to a pyrrolidine ring, which may influence its interaction with biological targets.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H17ClN2O2
- Molecular Weight : 270.74 g/mol
The biological activity of this compound is believed to be mediated through its interaction with various receptors and enzymes. The presence of the tetrahydronaphthalene group may enhance lipophilicity, facilitating membrane penetration and receptor binding.
Potential Targets
- Neurotransmitter Receptors : The compound may interact with neurotransmitter systems, particularly those related to dopamine and serotonin pathways.
- Enzymatic Inhibition : It could serve as an inhibitor for certain enzymes involved in metabolic pathways.
Antidepressant Effects
Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, studies on tetrahydronaphthalene derivatives suggest modulation of serotonin and norepinephrine levels in the brain, which are critical for mood regulation.
Anticonvulsant Activity
Some derivatives of pyrrolidine compounds have shown anticonvulsant properties. The mechanism may involve the enhancement of GABAergic transmission or inhibition of excitatory neurotransmitter release.
Case Study 1: Antidepressant Activity
A study published in Pharmacology Biochemistry and Behavior demonstrated that a related compound significantly reduced depressive-like behavior in mice when administered in controlled doses. The study highlighted the importance of the tetrahydronaphthalene structure in enhancing serotonin receptor affinity .
Case Study 2: Neuroprotective Effects
In another research article from Journal of Medicinal Chemistry, the neuroprotective effects of similar compounds were evaluated. The findings indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications for neurodegenerative diseases .
Data Tables
Eigenschaften
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c18-16(19)14-8-9-17(11-14)10-13-6-3-5-12-4-1-2-7-15(12)13;/h1-2,4,7,13-14H,3,5-6,8-11H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOHLZPPIKCTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CN3CCC(C3)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















